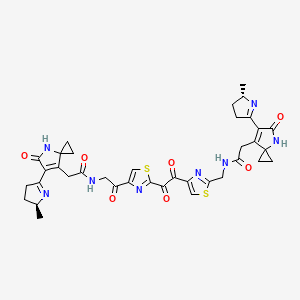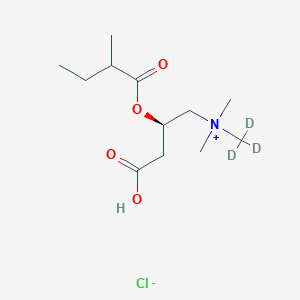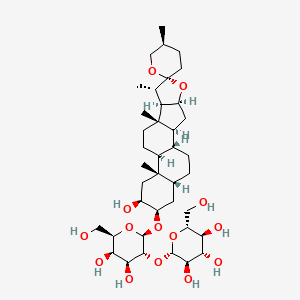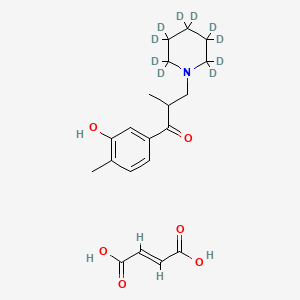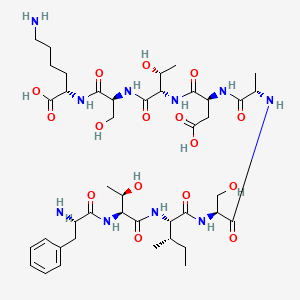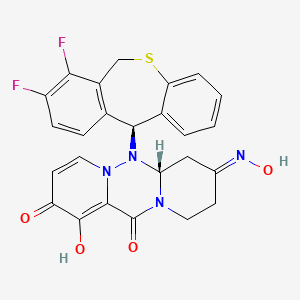
Cap-dependent endonuclease-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-13 is a compound known for its potent inhibitory effects on cap-dependent endonucleases. These enzymes are crucial for the transcription and replication of certain viruses, making this compound a valuable candidate for antiviral drug development. The compound has shown promise in inhibiting the replication of various RNA viruses, including influenza viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-13 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of heterocyclic rings, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in the synthesis include ethyl acetate, T3P (ethyl acetate solution), and HND-580 . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Cap-dependent endonuclease-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, improving the compound’s binding affinity to the target enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Scientific Research Applications
Cap-dependent endonuclease-IN-13 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies exploring the mechanisms of cap-dependent endonucleases.
Biology: It serves as a tool to study the role of cap-dependent endonucleases in viral replication and transcription.
Medicine: this compound is being investigated as a potential antiviral drug for treating infections caused by RNA viruses, such as influenza.
Mechanism of Action
Cap-dependent endonuclease-IN-13 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for the “cap-snatching” process, where they cleave the 5’ cap structure of host pre-mRNAs to initiate viral mRNA synthesis. By binding to the active site of the endonuclease, this compound prevents this cleavage, thereby inhibiting viral replication . The molecular targets include the PA subunit of the viral RNA polymerase complex, which carries the endonuclease activity .
Comparison with Similar Compounds
Baloxavir marboxil: A well-known cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Emodin: Another compound with significant inhibitory activity against cap-dependent endonucleases.
Uniqueness: Cap-dependent endonuclease-IN-13 stands out due to its high potency and specificity for cap-dependent endonucleases. Unlike other inhibitors, it has shown a broader spectrum of activity against various RNA viruses, making it a versatile candidate for antiviral drug development .
Properties
Molecular Formula |
C25H20F2N4O4S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-hydroxyimino-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H20F2N4O4S/c26-17-6-5-14-16(21(17)27)12-36-19-4-2-1-3-15(19)22(14)31-20-11-13(28-35)7-9-29(20)25(34)23-24(33)18(32)8-10-30(23)31/h1-6,8,10,20,22,33,35H,7,9,11-12H2/b28-13+/t20-,22+/m1/s1 |
InChI Key |
XIIKIJUUWZWCQC-MUUYWFLDSA-N |
Isomeric SMILES |
C\1CN2[C@@H](C/C1=N/O)N(N3C=CC(=O)C(=C3C2=O)O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Canonical SMILES |
C1CN2C(CC1=NO)N(N3C=CC(=O)C(=C3C2=O)O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


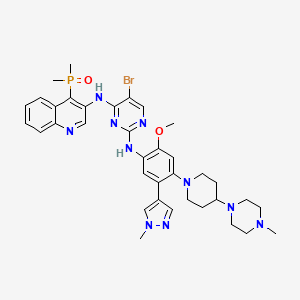
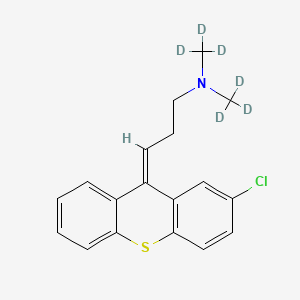
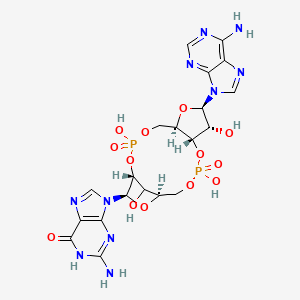

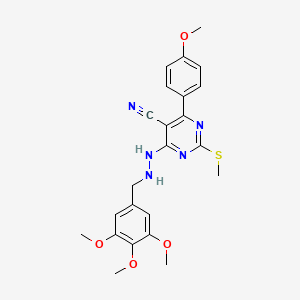
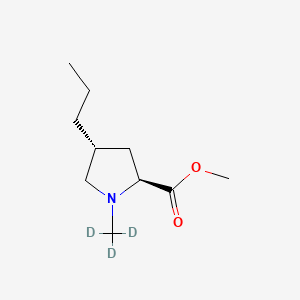
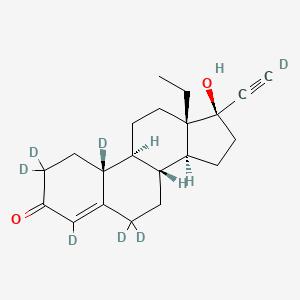
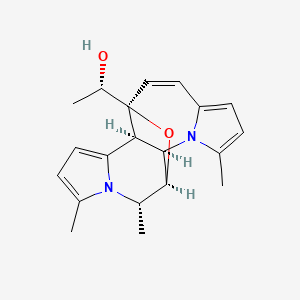
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
